molecular formula C9H18ClNO2 B3263568 3-Amino-3-cyclohexylpropanoic acid hydrochloride CAS No. 37631-94-0

3-Amino-3-cyclohexylpropanoic acid hydrochloride

Cat. No.: B3263568
CAS No.: 37631-94-0
M. Wt: 207.70
InChI Key: KGHIZRPOMNZQAX-UHFFFAOYSA-N
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Description

3-Amino-3-cyclohexylpropanoic acid hydrochloride (CAS 37631-94-0) is a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug discovery . This compound serves as a key synthetic intermediate and chiral building block for the construction of pharmacologically active molecules. β-Amino acids with cyclohexyl substituents are valuable precursors for the synthesis of novel compounds investigated for their antitumor potential, with some derivatives demonstrating cytotoxic activity via the induction of oxidative stress and apoptosis in cancer cell lines . Furthermore, structurally related β-aryl-β-amino acids are recognized as key intermediates for the development of enzyme inhibitors, such as Cathepsin inhibitors, which have potential applications in treating cardiovascular diseases . The hydrochloride salt form enhances the compound's stability and solubility for handling in research applications. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-cyclohexylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHIZRPOMNZQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Stereochemical Control

Enantioselective Synthesis Strategies for 3-Amino-3-cyclohexylpropanoic Acid Hydrochloride

The generation of enantiomerically pure this compound is paramount for its potential applications. Researchers have explored several catalytic asymmetric approaches to ensure the desired chirality. These methods include creating the chiral center through reactions like dihydroxylation, enzymatic resolution, and asymmetric hydrogenation.

Asymmetric Dihydroxylation Approaches

While not a direct route to the target compound, Sharpless asymmetric dihydroxylation serves as a foundational strategy for producing chiral precursors that can be converted to β-amino acids. This method introduces chirality by converting a prochiral alkene into an enantiomerically enriched vicinal diol.

A plausible synthetic route could begin with an α,β-unsaturated ester, such as ethyl 3-cyclohexylacrylate. This precursor can be subjected to Sharpless asymmetric dihydroxylation using a catalytic amount of osmium tetroxide and a chiral quinine (B1679958) ligand (e.g., components of AD-mix-α or AD-mix-β) to yield a chiral diol, ethyl 2,3-dihydroxy-3-cyclohexylpropanoate. The choice of the AD-mix formulation dictates which enantiomer of the diol is formed.

The resulting chiral diol can then be transformed into the target β-amino acid through a series of functional group manipulations. This multi-step conversion, outlined below, involves selective activation of one hydroxyl group, displacement with an azide (B81097), and subsequent reduction.

Table 1: Illustrative Multi-Step Conversion via Asymmetric Dihydroxylation

StepReactionReagentsIntermediate/ProductKey Transformation
1Sharpless Asymmetric DihydroxylationOsO₄ (cat.), AD-mix-β, MeSO₂NH₂Ethyl (2R,3R)-2,3-dihydroxy-3-cyclohexylpropanoateCreation of two stereocenters
2Selective SulfonylationTsCl, PyridineEthyl (2R,3R)-3-cyclohexyl-2-hydroxy-3-(tosyloxy)propanoateActivation of the C3 hydroxyl group
3Azide Displacement (S N 2)Sodium Azide (NaN₃)Ethyl (2R,3S)-2-azido-3-cyclohexyl-3-hydroxypropanoateInversion of configuration at C3
4Reduction of AzideH₂, Pd/CEthyl (2R,3S)-2-amino-3-cyclohexyl-3-hydroxypropanoateFormation of the amino group
5Hydrolysis and Isolationaq. HClThis compoundFinal product formation

This strategy offers excellent control over the stereochemistry at the C3 position, which is established with high enantiomeric excess during the initial dihydroxylation step.

Enzymatic Catalysis in Chiral Synthesis

Enzymatic methods provide a powerful and highly selective means of obtaining enantiopure β-amino acids, primarily through the kinetic resolution of a racemic mixture. nih.govmdpi.com Lipases and transaminases are among the most effective biocatalysts for this purpose.

One common approach is the lipase-catalyzed hydrolysis of a racemic ester of 3-amino-3-cyclohexylpropanoic acid. mdpi.com In this process, the lipase (B570770) selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. For instance, using Lipase PSIM from Burkholderia cepacia, the (S)-enantiomer of a racemic β-amino ester can be selectively hydrolyzed to the (S)-amino acid, allowing for the separation of the unreacted (R)-ester. mdpi.com This method can yield both the amino acid and the unreacted ester with excellent enantiomeric excess (>99%). mdpi.com

Another powerful enzymatic strategy is the kinetic resolution of a racemic amine using an ω-transaminase. nih.gov This enzyme can selectively deaminate one enantiomer of the racemic amino acid to form a β-keto acid, leaving the other, desired enantiomer untouched. This method is particularly effective for producing (R)-β-amino acids with high enantiomeric purity. nih.gov

Table 2: Enzymatic Resolution Strategies

Enzyme TypeSubstratePrincipleOutcome
Lipase (e.g., from Burkholderia cepacia)Racemic ethyl 3-amino-3-cyclohexylpropanoateEnantioselective hydrolysis of the esterSeparation of one enantiomer as the acid and the other as the unreacted ester
ω-TransaminaseRacemic 3-amino-3-cyclohexylpropanoic acidEnantioselective transamination (deamination)Isolation of one enantiomer of the amino acid with high enantiomeric excess
Amino Acid AmidaseRacemic 3-amino-3-cyclohexylpropanoic acid amideDynamic kinetic resolution with a racemaseHigh-yield conversion of the racemate to a single enantiomer of the amino acid nih.gov

Hydrogenation-Based Stereocontrol

Asymmetric hydrogenation of a prochiral olefin is a highly efficient, atom-economical method for establishing stereocenters. For the synthesis of 3-Amino-3-cyclohexylpropanoic acid, this typically involves the hydrogenation of an enamine precursor, such as an ester of 3-(N-acetylamino)-3-cyclohexylacrylic acid.

This reaction utilizes a chiral transition metal catalyst, commonly based on rhodium or ruthenium, complexed with a chiral phosphine (B1218219) ligand (e.g., DuPHOS, BINAP). hilarispublisher.comresearchgate.net The geometry of the enamine precursor ((E) or (Z)-isomer) can influence the choice of catalyst and reaction conditions to achieve high enantioselectivity. hilarispublisher.com The catalyst facilitates the stereoselective addition of hydrogen across the double bond, creating the chiral center at the C3 position with high enantiomeric excess. Subsequent deprotection of the amine and hydrolysis of the ester yields the final hydrochloride salt.

Multi-Step Conversions from Precursors

The synthesis of 3-Amino-3-cyclohexylpropanoic acid can be achieved through various multi-step sequences starting from simple, commercially available precursors. A common strategy is the Arndt-Eistert homologation of the corresponding α-amino acid, L-cyclohexylalanine. However, building the β-amino acid skeleton from non-amino acid precursors is often more versatile.

One such approach starts with cyclohexanecarboxaldehyde (B41370). A Mannich-type reaction involving the aldehyde, malonic acid, and an ammonia (B1221849) source can be used to construct the β-amino acid backbone. organic-chemistry.org Alternatively, a Knoevenagel condensation of cyclohexanecarboxaldehyde with malonic acid followed by aza-Michael addition of an amine can yield the desired structure. Stereocontrol in these reactions can be introduced by using chiral auxiliaries or catalysts.

A representative sequence could be:

Knoevenagel Condensation: Reaction of cyclohexanecarboxaldehyde with diethyl malonate to form diethyl 2-(cyclohexylmethylene)malonate.

Aza-Michael Addition: Conjugate addition of a chiral amine (as a chiral auxiliary) to the activated alkene.

Decarboxylation and Auxiliary Removal: Hydrolysis and decarboxylation to give the β-amino acid, followed by removal of the chiral auxiliary.

Regioselective and Chemoselective Transformations

Controlling regioselectivity and chemoselectivity is critical throughout the synthesis of 3-Amino-3-cyclohexylpropanoic acid. Regioselectivity ensures that reactions occur at the correct position, which is fundamental in conjugate addition reactions. For example, in the synthesis from an α,β-unsaturated ester like ethyl cyclohexylideneacetate, the addition of an amine nucleophile must occur exclusively at the β-position (C3) to form the desired β-amino acid skeleton, avoiding competing 1,2-addition to the carbonyl group. acs.org The use of specific catalysts, such as nickel-hydride complexes with directing groups, can enforce high regioselectivity in hydroamidation reactions of alkenes. acs.org

Chemoselectivity is crucial when multiple reactive functional groups are present. During multi-step syntheses, protecting groups are often employed to mask the reactivity of the amino and carboxylic acid functionalities. For instance, the amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) while transformations are carried out on the carboxyl group or other parts of the molecule. The selective reduction of a carboxylic acid to an alcohol in the presence of an ester, or the reduction of an azide without affecting a double bond elsewhere in the molecule, are examples of essential chemoselective transformations.

Optimization of Reaction Conditions for Scalable Synthesis in Research

Transitioning a synthetic route from a small-scale discovery phase to a larger, research-scale production (gram-scale or higher) requires careful optimization of reaction conditions to ensure safety, efficiency, and reproducibility. Key parameters for optimization include catalyst loading, reaction concentration, temperature, and purification methods.

For catalytic reactions, such as asymmetric hydrogenation, minimizing the loading of the expensive transition metal catalyst is a primary goal. This involves screening different ligands, solvents, and hydrogen pressures to find conditions that maintain high yield and enantioselectivity at lower catalyst concentrations.

Stereochemical Characterization and Enantiopurity Assessment

Analytical Techniques for Chiral Resolution of 3-Amino-3-cyclohexylpropanoic Acid Hydrochloride Enantiomers

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. High-performance liquid chromatography, gas chromatography, and capillary electrophoresis are powerful techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary method for the enantioseparation of amino acids. The direct separation of 3-Amino-3-cyclohexylpropanoic acid enantiomers can be effectively achieved without derivatization by using chiral stationary phases (CSPs). CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation.

Zwitterionic CSPs, in particular, have demonstrated success in resolving the enantiomers of this compound. These phases utilize chiral selectors that have both acidic and basic sites, allowing for multiple interaction mechanisms including ion-exchange and hydrogen bonding. Research has shown that CHIRALPAK ZWIX(+) and CHIRALPAK ZWIX(-) columns can achieve baseline separation of the (R)- and (S)-enantiomers of 3-Amino-3-cyclohexylpropanoic acid. The elution order is dependent on the absolute configuration of the chiral selector in the stationary phase. hplc.eu

Detailed chromatographic parameters for the separation on these zwitterionic CSPs are presented below.

Table 1: HPLC Chiral Resolution Data for 3-Amino-3-cyclohexylpropanoic Acid Enantiomers hplc.eu
Chiral Stationary Phase (CSP)Mobile Phase CompositionRetention Factor (k1)Separation Factor (α)Resolution (Rs)Elution Order
CHIRALPAK ZWIX(-)MeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOH5.201.453.17R < S
CHIRALPAK ZWIX(+)MeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOH5.531.192.62S < R

Abbreviations: MeOH: Methanol (B129727), MeCN: Acetonitrile, TEA: Triethylamine, AcOH: Acetic Acid. k1: Retention factor of the first-eluting enantiomer. α: Separation factor (k2/k1). Rs: Resolution factor between the two enantiomer peaks.

Other classes of CSPs, such as those based on macrocyclic glycopeptides (e.g., teicoplanin-based CHIROBIOTIC T) and cyclodextrins, are also widely used for the direct chiral resolution of underivatized amino acids and could be applied to this compound. sigmaaldrich.com Indirect methods, involving pre-column derivatization with a chiral reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers separable on a standard achiral column, are also a viable, though more complex, alternative. nih.govnih.gov

Gas chromatography (GC) is a highly sensitive technique for determining the enantiomeric excess (ee) of chiral compounds. However, due to the low volatility of amino acids, a two-step derivatization process is mandatory prior to analysis. nih.govcat-online.com

Esterification: The carboxylic acid group is converted into an ester, typically a methyl or isopropyl ester, by reacting the amino acid with an alcohol (e.g., methanol or isopropanol) in the presence of an acid catalyst like HCl or with reagents such as trimethylchlorosilane.

Acylation: The amino group is acylated using a reagent like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyl chloroformate (HFBCF) to block its polar N-H bonds. researchgate.net

The resulting volatile, thermally stable N-trifluoroacetyl-O-isopropyl ester derivatives can then be separated on a chiral capillary column. nih.gov Chiral stationary phases for GC are often based on cyclodextrin (B1172386) derivatives (e.g., CHIRALDEX G-TA) or chiral amino acid derivatives (e.g., Chirasil-Val). nih.gov The separation is based on the differential interaction between the enantiomeric derivatives and the chiral stationary phase. By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated.

Table 2: General Workflow for GC Enantiomeric Excess Determination of β-Amino Acids
StepProcedureCommon ReagentsPurpose
1. EsterificationReaction with an alcohol under acidic conditions.Methanolic HCl, Isopropanolic HClIncreases volatility by converting -COOH to -COOR.
2. AcylationReaction with an acylating agent.Trifluoroacetic anhydride (TFAA)Increases volatility and thermal stability by converting -NH₂ to -NH-COCF₃.
3. SeparationInjection onto a GC system with a chiral column.Chirasil-Val, CHIRALDEX G-TASeparates the derivatized enantiomers.
4. QuantificationIntegration of peak areas using a detector (e.g., FID, MS).N/ACalculates the ratio of enantiomers to determine enantiomeric excess.

Capillary Electrophoresis (CE) offers high separation efficiency and short analysis times for chiral separations. In CE, enantiomers are separated based on their differential mobility in an electric field. This differential mobility is induced by adding a chiral selector to the background electrolyte (running buffer). semanticscholar.org

For the separation of basic amino acids like 3-Amino-3-cyclohexylpropanoic acid, cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors. semanticscholar.orgnih.gov These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Enantiomers can enter the CD cavity and form transient diastereomeric inclusion complexes. Differences in the stability and formation constants of these complexes for the (R)- and (S)-enantiomers lead to different effective electrophoretic mobilities, resulting in their separation. nih.gov

The key parameters to optimize for a successful CE chiral separation include:

Type and Concentration of Chiral Selector: Native CDs (α-, β-, γ-CD) or modified CDs (e.g., hydroxypropyl-β-CD) are chosen based on the size and structure of the analyte. nih.gov The concentration of the selector affects the degree of complexation and resolution.

Buffer pH: The pH of the buffer controls the charge of the analyte and the electroosmotic flow (EOF), both of which are critical for migration and separation.

Additives: Organic modifiers or other additives may be used to improve solubility and selectivity. nih.gov

Impact of Stereochemistry on Molecular Recognition in Research Models

The precise three-dimensional structure of each enantiomer of 3-Amino-3-cyclohexylpropanoic acid is fundamental to its ability to interact with other chiral entities, a principle known as molecular recognition. In biological systems and other chiral environments, enantiomers can exhibit dramatically different activities.

The (R)- and (S)-enantiomers of 3-Amino-3-cyclohexylpropanoic acid will present their cyclohexyl, amino, and propanoic acid groups in distinct spatial orientations. When interacting with a chiral target, such as an enzyme's active site or a receptor's binding pocket, these differences are critical. A research model of a receptor will have a specific, three-dimensional binding site. One enantiomer (the eutomer) may fit perfectly into this site, allowing for multiple, favorable interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions), leading to a strong binding affinity and a specific biological response. In contrast, its mirror image (the distomer) may fit poorly or not at all, resulting in weak or no binding and a different or absent response. acs.org

For example, studies on peptides containing stereoisomers of related β-methyl amino acids have shown that the configuration at the chiral centers is crucial for their biological function, such as opioid receptor agonism or antagonism. nih.gov The separation of these stereoisomers was a prerequisite to understanding their structure-activity relationships. Similarly, the stereochemistry of the individual enantiomers of 3-Amino-3-cyclohexylpropanoic acid would be expected to govern its interactions in any research model involving chiral recognition.

3 Amino 3 Cyclohexylpropanoic Acid Hydrochloride As a Key Building Block in Advanced Synthesis

Applications in the Construction of Complex Organic Molecules

As a derivative of an amino acid, 3-amino-3-cyclohexylpropanoic acid hydrochloride serves as a versatile starting material for the synthesis of more intricate molecular architectures. Amino acids, in general, are fundamental building blocks in organic synthesis, providing a chiral pool from which complex molecules with defined stereochemistry can be constructed. The presence of both an amino and a carboxylic acid group allows for a wide range of chemical transformations.

The utility of amino acid derivatives extends to the formation of complex bicyclic systems. For instance, modified amino acids can undergo titanium(II)-mediated coupling reactions to create bicyclic cyclopropylamines. clockss.org This highlights the potential of using the fundamental structure of an amino acid, such as 3-amino-3-cyclohexylpropanoic acid, as a scaffold to build polycyclic compounds that are of interest in medicinal chemistry and materials science. The cyclohexyl moiety, in particular, introduces lipophilicity and conformational rigidity, which can be desirable properties in the final target molecules.

Role in Peptide and Peptidomimetic Chemistry

The field of peptide science frequently utilizes unnatural amino acids to develop novel therapeutic agents and biological probes. Peptidomimetics—molecules that mimic the structure and function of natural peptides—are of particular interest because they often exhibit improved stability and oral bioavailability compared to their natural counterparts.

The synthesis of peptides, whether in solution or on a solid phase, involves the sequential coupling of amino acids. nih.gov To achieve this in a controlled manner, the reactive functional groups of the amino acids, especially the alpha-amino group, must be temporarily protected. peptide.com Common protecting groups like 9-fluorenylmethoxycarbonyl (Fmoc) or t-butyloxycarbonyl (Boc) are used to prevent unwanted side reactions and polymerization during the coupling process. nih.govpeptide.com

This compound can be incorporated into oligopeptide chains using these standard synthetic protocols. After neutralizing the hydrochloride salt and protecting the amino group, the carboxylic acid can be activated and coupled to the N-terminus of a growing peptide chain. This allows for the introduction of the unique structural and conformational properties of the cyclohexyl-containing residue into the peptide sequence. This approach has been utilized in the synthesis of peptidomimetic inhibitors targeting viral proteases, demonstrating its compatibility with established peptide synthesis methodologies. nih.govacs.orgchemrxiv.org

A key strategy in the design of potent and selective peptidomimetics is the introduction of conformational constraints. Natural peptides are often highly flexible, which can lead to poor binding affinity for their biological targets. By incorporating rigid structural elements, the conformational freedom of the molecule is reduced, locking it into a bioactive shape that can enhance binding and improve biological activity.

The bulky cyclohexyl group of 3-amino-3-cyclohexylpropanoic acid serves this purpose effectively. When incorporated into a peptide backbone, the cyclohexyl ring restricts the rotation around adjacent single bonds, influencing the local and global conformation of the molecule. This principle has been applied in the development of small-molecule inhibitors of viral enzymes. nih.govacs.org For example, peptidomimetics incorporating this amino acid have been synthesized and evaluated for their ability to inhibit the SARS-CoV-2 3CLPro main protease, an essential enzyme for viral replication. nih.govacs.org The conformational rigidity imparted by the cyclohexyl group is a critical design element in achieving this inhibitory activity.

Table 1: Examples of Peptidomimetics Incorporating Cyclohexyl Moieties This interactive table summarizes research findings on peptidomimetics designed with cyclohexyl-containing amino acids to achieve specific biological activities.

Compound ClassTargetRationale for Cyclohexyl GroupResearch Finding
Peptidomimetic AldehydesHuman Enterovirus 71 (EV-71) ProteaseIntroduction of conformational constraintShowed good antiviral activities
Peptidomimetic EstersCoronavirus (SARS) ProteaseIntroduction of conformational constraintShowed good antiviral activities
Small-Molecule PeptidomimeticsSARS-CoV-2 3CLPro Main ProteaseConformational rigidity for enhanced bindingAssessed for inhibitory properties against the protease nih.govacs.org

Precursor in the Synthesis of Heterocyclic Compounds and Scaffolds

Beyond peptide chemistry, 3-amino-3-cyclohexylpropanoic acid and its derivatives are valuable precursors for the synthesis of heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are foundational scaffolds in a vast number of pharmaceuticals. Amino acids provide a convenient starting point for synthesizing nitrogen-containing heterocycles due to their inherent amino and carboxyl functionalities. nih.gov

Research has demonstrated the use of 3-cyclohexylpropanoic acid derivatives to create a series of novel nitrogen-containing heterocyclic compounds, which were then evaluated for tuberculostatic activity. nih.gov In this work, the 3-cyclohexylpropanoic acid core was used to synthesize compounds bearing benzimidazole and imidazo[4,5-b]phenazine systems. nih.gov Several of these compounds exhibited potent activity against Mycobacterium tuberculosis strains, with minimum inhibitory concentration (MIC) values as low as 1.5 to 12.5 μg/mL. nih.gov This highlights the role of the amino acid derivative as a scaffold for generating new chemical entities with potential therapeutic applications. The synthesis of such heterocyclic systems often involves cyclization reactions where the amino group of the amino acid acts as a nucleophile. nih.gov

Table 2: Tuberculostatic Activity of 3-Cyclohexylpropanoic Acid-Derived Heterocycles This interactive table presents data from a study on heterocyclic compounds synthesized from 3-cyclohexylpropanoic acid derivatives and their activity against Mycobacterium tuberculosis.

Compound IDHeterocyclic SystemActivity (MIC in μg/mL)Key Finding
1a Benzimidazole1.5 - 12.5Showed potent and selective activity against M. tuberculosis. nih.gov
1c Benzimidazole1.5 - 12.5Exhibited significant tuberculostatic activity. nih.gov
1e Benzimidazole-like1.5 - 12.5Exhibited significant tuberculostatic activity. nih.gov
1f Imidazo[4,5-b]phenazine1.5 - 12.5Showed potent and selective activity against M. tuberculosis. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools to investigate the interactions between ligands like 3-Amino-3-cyclohexylpropanoic acid and their biological targets at a molecular level, guiding the synthesis of more potent and selective analogs.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. For the gabapentinoid class of compounds, docking studies have been instrumental in elucidating their binding mode within the α2δ-1 subunit of VGCCs. cedia.edu.ec Recent cryo-electron microscopy (cryo-EM) structures have revealed a specific binding pocket in the CaVα2δ-1 dCache1 domain that accommodates these ligands. biorxiv.org

Docking simulations predict that 3-Amino-3-cyclohexylpropanoic acid binds in this pocket through a series of key interactions:

Ionic Interaction: The protonated amino group of the ligand forms a crucial salt bridge with a key arginine residue within the binding site. This interaction is considered essential for high-affinity binding. tandfonline.com

Hydrogen Bonding: The carboxylic acid group also participates in hydrogen bonding with other residues in the pocket, further stabilizing the ligand-receptor complex. tandfonline.com

These predictions from docking studies provide a structural rationale for the observed activities of different analogs and serve as a foundation for designing new molecules with enhanced binding characteristics. cedia.edu.ecbiorxiv.org

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For ligands targeting the α2δ subunit, QSAR studies have been developed to predict the binding affinity of novel analogs based on various molecular descriptors. nih.govtandfonline.com

Key descriptors often found to be important in QSAR models for this class of compounds include:

Topological Descriptors: These describe the size, shape, and branching of the molecule, which is particularly relevant for the cyclohexyl group and its substituents.

Electronic Descriptors: These relate to the distribution of electrons in the molecule, influencing the strength of ionic and hydrogen bonding interactions of the amino and carboxyl groups.

Hydrophobic Descriptors (e.g., LogP): These quantify the lipophilicity of the molecule, which correlates with the hydrophobic interactions of the cyclohexyl group within the binding pocket.

A typical QSAR model might take the form of a linear equation where binding affinity is a function of these descriptors. Such models allow for the rapid virtual screening of large libraries of compounds to prioritize the synthesis of those with the highest predicted affinity.

Table 1: Illustrative QSAR Data for Hypothetical Analogs

Compound Modification on Cyclohexyl Ring Hydrophobicity (LogP) Steric Parameter (e.g., Molar Refractivity) Predicted Binding Affinity (pKi)
1 None (Parent Compound) 2.1 45.3 7.5
2 4-methyl 2.6 50.1 7.9
3 4-hydroxy 1.5 46.1 6.8

| 4 | 4-chloro | 2.8 | 50.4 | 8.1 |

This table is for illustrative purposes to demonstrate QSAR principles.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. For ligands of the α2δ subunit, a well-defined pharmacophore model has emerged from SAR studies. nih.govnih.gov

The key features of the α2δ ligand pharmacophore include:

A Positive Ionizable Feature: Corresponding to the primary amino group.

A Negative Ionizable Feature: Representing the carboxylic acid group.

A Hydrophobic Feature: A bulky aliphatic group, perfectly exemplified by the cyclohexyl ring of 3-Amino-3-cyclohexylpropanoic acid.

The spatial relationship between these three points is critical for optimal binding. This model serves as a 3D query for searching virtual databases to identify novel scaffolds that could also bind to the α2δ target, a process known as ligand-based drug design. nih.gov The structure of 3-Amino-3-cyclohexylpropanoic acid aligns perfectly with this established pharmacophore.

Experimental Methodologies for Probing Molecular Interactions

While computational methods provide valuable predictions, experimental techniques are essential for validating these models and accurately quantifying the binding interactions. The primary experimental method used to determine the binding affinity of compounds for the α2δ subunit is the radioligand binding assay. researchgate.netresearchgate.net

In this assay, membranes prepared from tissues expressing the α2δ subunit (e.g., pig cerebral cortex) are incubated with a radiolabeled ligand, such as [³H]gabapentin or [³H]pregabalin. acs.orgresearchgate.net The test compound, such as 3-Amino-3-cyclohexylpropanoic acid, is added at various concentrations to compete with the radioligand for the binding site. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can be converted to a binding affinity constant (Ki), which provides a quantitative measure of the compound's potency at the target. These experimentally determined affinities are crucial for building robust SAR and validating QSAR models. acs.org

Mechanistic Investigations of Biological System Interactions

Studies on Molecular Target Binding and Specificity

The primary molecular targets for many GABA analogues are components of the GABAergic synapse, including GABA receptors and transporters. nih.govwikipedia.org Research on compounds structurally similar to 3-amino-3-cyclohexylpropanoic acid indicates a principal interaction with GABA transporters (GATs). These transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. wikipedia.org

Studies on the stereoisomers of cis-3-aminocyclohexanecarboxylic acid have demonstrated a notable stereoselectivity in their binding to these transporters. The (1S,3R) isomer of ACHC was found to be a potent inhibitor of radioactive GABA uptake in rat brain slices, exhibiting a potency similar to GABA itself. In contrast, the (1R,3S) isomer was at least 20 times less potent, highlighting the specific conformational requirements for binding to the GABA transport carrier.

Enzymatic Substrate Recognition and Inhibition Kinetics

The interaction of cyclic GABA analogues with the GABA transport system has been characterized through detailed kinetic studies. These investigations reveal whether a compound acts as a substrate (is transported) or as an inhibitor (blocks transport) of the enzyme-like transport protein.

cis-3-aminocyclohexanecarboxylic acid (ACHC) has been shown to be a substrate for the neuronal GABA transport system. However, its uptake is less efficient than that of GABA. Kinetic analyses of [3H]ACHC uptake into cultured neurons and astrocytes have provided the following parameters:

Cell TypeKm (μM)Vmax (nmol·min-1·mg-1 protein)
Neurons40.30.321
Astrocytes210.80.405

Furthermore, ACHC acts as a competitive inhibitor of GABA uptake, particularly at neuronal sites. The inhibition constant (Ki) for this interaction has been determined, alongside the inhibitory concentration (IC50) for different stereoisomers.

CompoundParameterValue (μM)System
ACHCKi (vs. GABA uptake in neurons)69Cultured Neurons
(1S,3R)-ACHCIC50 (vs. GABA uptake)25Rat Brain Slices
(1R,3S)-ACHCIC50 (vs. GABA uptake)>500Rat Brain Slices

These data indicate that while ACHC is recognized and transported by GABA carriers, it also effectively competes with GABA, with a clear preference for the neuronal transport system and a strong dependence on its stereochemical configuration.

Modulation of Key Biochemical Pathways and Signaling Cascades (e.g., Neurotransmitter Systems)

By inhibiting the reuptake of GABA, 3-Amino-3-cyclohexylpropanoic acid hydrochloride and its analogues can significantly modulate the GABAergic signaling cascade. Inhibition of GATs leads to an increased concentration and prolonged presence of GABA in the synaptic cleft. wikipedia.org This enhancement of GABAergic neurotransmission results in a greater inhibitory effect on postsynaptic neurons. drugs.com

This primary action can have several downstream effects on neural pathways:

Balance of Excitation and Inhibition: The brain maintains a delicate balance between excitatory (primarily glutamatergic) and inhibitory (primarily GABAergic) signaling. By amplifying the inhibitory component, GABA uptake inhibitors can shift this balance, leading to a state of reduced neuronal hyperexcitability. mdpi.com

Role in Amino Acid Metabolism Research

Amino acids are fundamental to a vast array of metabolic processes, serving not only as building blocks for proteins but also as precursors for neurotransmitters and other essential biomolecules. nih.gov In the context of neuroscience, the metabolism of amino acids like glutamate (B1630785) is directly linked to the synthesis of GABA. nih.gov

Compounds like this compound, as non-proteinogenic amino acids (not incorporated into proteins), can be valuable tools in studying specific aspects of amino acid metabolism and transport. Their primary documented role in research is as selective inhibitors of GABA transport. This selectivity allows researchers to isolate and study the function of the GABA reuptake system and its impact on synaptic transmission, without directly affecting other aspects of amino acid metabolism.

There is no evidence in the reviewed literature to suggest that 3-Amino-3-cyclohexylpropanoic acid itself is a significant substrate or intermediate in major amino acid metabolic pathways, such as the urea (B33335) cycle or gluconeogenesis. Its utility in this research area is derived from its specific interaction with the GABA transport system, which is a key component of the metabolic and signaling pathway of the amino acid neurotransmitter GABA.

Advanced Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Amino-3-cyclohexylpropanoic acid hydrochloride. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete structural assignment.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule would be observed. The protons of the cyclohexyl ring would appear as a complex series of multiplets in the upfield region of the spectrum. The methine proton alpha to the amino group and the methylene (B1212753) protons adjacent to the carboxylic acid would resonate at characteristic chemical shifts, influenced by the electron-withdrawing effects of the neighboring functional groups. The presence of the hydrochloride salt would result in the protonation of the amino group, forming an ammonium (B1175870) salt (-NH₃⁺). The protons of this ammonium group would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be readily identifiable by its characteristic downfield chemical shift. The carbon atom attached to the ammonium group would also exhibit a distinct chemical shift. The carbons of the cyclohexyl ring would appear in the aliphatic region of the spectrum.

The following table provides hypothetical ¹H and ¹³C NMR chemical shift ranges for this compound, based on the analysis of similar structures.

Atom Hypothetical ¹H NMR Chemical Shift (ppm) Hypothetical ¹³C NMR Chemical Shift (ppm)
Cyclohexyl Protons0.8 - 2.0 (m)25.0 - 45.0
-CH(NH₃⁺)-3.0 - 3.5 (m)50.0 - 60.0
-CH₂-COOH2.5 - 2.9 (m)35.0 - 45.0
-COOH10.0 - 12.0 (br s)170.0 - 180.0
-NH₃⁺7.5 - 8.5 (br s)-

Note: The chemical shifts are highly dependent on the solvent used for the NMR analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of Synthetic Products and Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) would typically be used to generate gas-phase ions of the intact molecule.

In positive ion mode ESI-MS, the molecule would be expected to be detected as the protonated molecular ion, [M+H]⁺, where M is the free base (3-Amino-3-cyclohexylpropanoic acid). The theoretical exact mass of the free base (C₉H₁₇NO₂) is 171.1259 g/mol . Therefore, the [M+H]⁺ ion would have a measured m/z (mass-to-charge ratio) value very close to 172.1332. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass to within a few parts per million (ppm), which in turn allows for the unambiguous determination of the elemental formula.

Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. For 3-Amino-3-cyclohexylpropanoic acid, characteristic fragmentation pathways would include the loss of small neutral molecules such as water (H₂O) and ammonia (B1221849) (NH₃), as well as cleavage of the carbon-carbon bonds in the propanoic acid chain and the cyclohexyl ring.

A hypothetical fragmentation pattern for the [M+H]⁺ ion of 3-Amino-3-cyclohexylpropanoic acid is presented in the table below.

Fragment Ion (m/z) Possible Neutral Loss Proposed Fragment Structure
154.1073NH₃[M+H-NH₃]⁺
126.0964COOH₂[M+H-COOH₂]⁺
83.0855C₃H₆NO₂[C₆H₁₁]⁺ (Cyclohexyl cation)

Analysis of these fragment ions would help to confirm the presence of the cyclohexyl group, the amino group, and the carboxylic acid functionality, thus corroborating the structure determined by NMR spectroscopy.

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound and serves as a key indicator of its purity.

For this compound (C₉H₁₈ClNO₂), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. The molecular weight of the hydrochloride salt is 207.70 g/mol .

The theoretical elemental composition is as follows:

Carbon (C): (9 * 12.011 / 207.70) * 100% = 52.04%

Hydrogen (H): (18 * 1.008 / 207.70) * 100% = 8.74%

Chlorine (Cl): (1 * 35.453 / 207.70) * 100% = 17.07%

Nitrogen (N): (1 * 14.007 / 207.70) * 100% = 6.74%

Oxygen (O): (2 * 15.999 / 207.70) * 100% = 15.41%

The experimentally determined values from elemental analysis of a pure sample of this compound should be in close agreement (typically within ±0.4%) with these theoretical values.

Element Theoretical Percentage (%)
Carbon (C)52.04
Hydrogen (H)8.74
Chlorine (Cl)17.07
Nitrogen (N)6.74
Oxygen (O)15.41

Any significant deviation from these values would suggest the presence of impurities, such as residual solvents or starting materials, or that the compound has a different molecular formula than proposed.

Theoretical and Computational Chemistry Analyses

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is a fundamental aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For a molecule like 3-Amino-3-cyclohexylpropanoic acid hydrochloride, which possesses a flexible cyclohexyl ring and a rotatable propanoic acid chain, a multitude of conformers are possible.

The process of conformational analysis typically involves a systematic search of the potential energy surface of the molecule. This can be achieved through various computational methods, such as molecular mechanics or quantum mechanics calculations. The goal is to identify the stable conformers, which correspond to local minima on the energy landscape. The energy of each conformer is calculated, allowing for the determination of the most stable, or ground-state, conformation.

Energy landscape mapping provides a visual representation of the potential energy of the molecule as a function of its conformational degrees of freedom, such as dihedral angles. This map reveals the energy barriers between different conformers, providing insights into the flexibility of the molecule and the likelihood of conformational transitions. For this compound, this analysis would be crucial for understanding how its three-dimensional shape influences its interactions with other molecules.

Table 1: Hypothetical Conformational Analysis Data for this compound

Conformer Relative Energy (kcal/mol) Key Dihedral Angles (degrees) Population (%) at 298K
1 (Global Minimum) 0.00 Data not available Data not available
2 Data not available Data not available Data not available
3 Data not available Data not available Data not available

(Note: This table is illustrative as specific data is not available in the literature.)

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of a molecule. These calculations can be used to determine various properties, including molecular orbital energies, charge distributions, and electrostatic potentials.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net

For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electron-donating and electron-accepting interactions, providing insights into its potential reaction mechanisms.

Table 2: Hypothetical FMO Data for this compound

Molecular Orbital Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

(Note: This table is illustrative as specific data is not available in the literature.)

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. researchgate.net Red regions indicate negative electrostatic potential, corresponding to areas that are rich in electrons and susceptible to electrophilic attack. Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack.

An MEP map of this compound would reveal the electrophilic and nucleophilic sites, highlighting the regions most likely to participate in intermolecular interactions such as hydrogen bonding. researchgate.net

Atoms in Molecules (AIM) Theory Applications

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology of a molecular system. ias.ac.in AIM theory can be used to identify and characterize chemical bonds, including covalent bonds and weaker non-covalent interactions like hydrogen bonds. researchgate.net

The analysis involves locating critical points in the electron density, such as bond critical points (BCPs), which exist between two interacting atoms. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density, provide quantitative information about the nature and strength of the chemical bond. researchgate.net For this compound, AIM analysis could be used to precisely characterize the bonding within the molecule and any intramolecular hydrogen bonds that may exist.

Molecular Dynamics Simulations for Dynamic Behavior Prediction

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the prediction of their dynamic behavior over time.

For this compound, MD simulations could be used to study its conformational dynamics in different environments, such as in a vacuum or in a solvent. These simulations can provide insights into how the molecule moves, flexes, and changes its shape over time. This information is crucial for understanding its interactions with other molecules, such as receptors or enzymes, in a biological context. mdpi.com The simulations can also be used to calculate various thermodynamic properties.

In Silico Prediction of Chemical Behavior and Interactions

In silico methods encompass a wide range of computational techniques used to predict the chemical behavior and interactions of molecules. These methods can be used to estimate various physicochemical properties, such as solubility, lipophilicity (logP), and pKa.

For this compound, in silico tools could be employed to predict its absorption, distribution, metabolism, and excretion (ADME) properties, which are important in drug discovery and development. Furthermore, molecular docking simulations, a type of in silico method, could be used to predict how the molecule might bind to a specific protein target. These predictions, while theoretical, can provide valuable guidance for experimental studies.

Table 3: Predicted Physicochemical Properties of 3-Amino-3-cyclohexylpropanoic acid

Property Predicted Value Source
Molecular Weight 171.24 g/mol PubChem nih.gov
XLogP3 -1.1 PubChem nih.gov
Hydrogen Bond Donor Count 2 PubChem nih.gov
Hydrogen Bond Acceptor Count 2 PubChem nih.gov
Rotatable Bond Count 3 PubChem nih.gov

(Note: These properties are for the base compound, not the hydrochloride salt, and are computationally predicted.)

Q & A

Q. What are the recommended methods for synthesizing 3-Amino-3-cyclohexylpropanoic acid hydrochloride with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves a palladium-catalyzed cross-coupling reaction using cyclohexyl derivatives and amino-protected intermediates. For enantiomeric purity, chiral catalysts or chiral resolution techniques (e.g., diastereomeric salt crystallization) are critical. Post-synthesis, the hydrochloride salt is formed via treatment with HCl in a polar solvent (e.g., methanol). Reaction progress should be monitored using TLC or HPLC, and purity validated via chiral HPLC or circular dichroism spectroscopy .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : The compound is hygroscopic and requires storage at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks) . Handling must occur in a glovebox or under inert gas (N₂/Ar) to prevent moisture absorption. Always use PPE (gloves, lab coat, goggles) and avoid skin contact. Waste disposal must comply with hazardous chemical protocols .

Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity : Reverse-phase HPLC with a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) and a mobile phase of methanol:buffer (e.g., 0.03 M KH₂PO₄) at 1 mL/min flow rate. UV detection at 207–220 nm is recommended .
  • Structural Confirmation : ¹H/¹³C NMR (D₂O or DMSO-d₆ as solvent) and high-resolution mass spectrometry (HRMS). For stereochemical validation, use 2D-NMR (e.g., NOESY) or X-ray crystallography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or impurity profiles. To address this:

Replicate Studies : Use standardized protocols (e.g., fixed buffer systems, controlled cell lines).

Orthogonal Assays : Validate activity via enzyme-linked immunosorbent assays (ELISA) and surface plasmon resonance (SPR).

Batch Analysis : Compare impurity profiles (e.g., via LC-MS) across studies to rule out contaminants affecting results .

Q. What strategies optimize the yield of stereospecific derivatives during synthetic modifications?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to control stereochemistry during alkylation or acylation reactions.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates and stereoselectivity.
  • Temperature Control : Lower temperatures (-20°C to 0°C) reduce racemization risk. Monitor intermediates via in-situ FTIR or Raman spectroscopy .

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :

Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes or receptors).

QSAR Models : Develop quantitative structure-activity relationship models based on substituent effects (e.g., Hammett σ values) to prioritize synthetic targets.

MD Simulations : Perform molecular dynamics (GROMACS/AMBER) to assess stability of ligand-protein complexes over time .

Method Development & Validation

Q. What protocols ensure reproducibility in quantifying trace impurities during HPLC analysis?

  • Methodological Answer :
  • Column Conditioning : Pre-equilibrate the column with ≥10 column volumes of mobile phase.
  • System Suitability Tests : Include resolution (Rs > 2.0 between analyte and closest impurity) and tailing factor (T ≤ 2.0).
  • Limit of Detection (LOD) : Validate via signal-to-noise ratio (S/N ≥ 3) for impurities at 0.1% w/w .

Q. How can researchers validate the hydrochloride salt form versus free base in formulation studies?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measure weight loss at 100–150°C to confirm HCl content.
  • Ion Chromatography : Quantify chloride ions using a conductivity detector.
  • XRPD : Compare X-ray powder diffraction patterns with reference standards to confirm crystallinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.